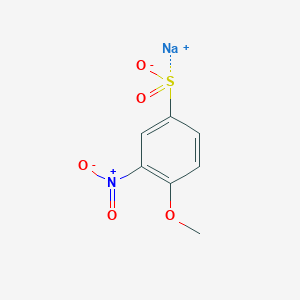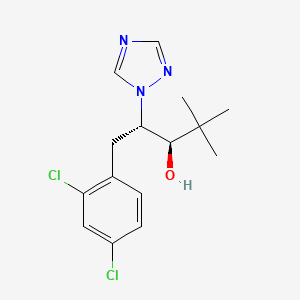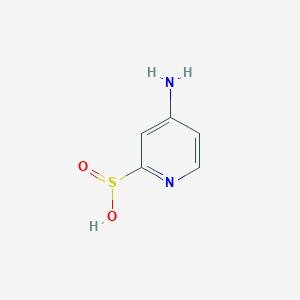
Sodium 4-methoxy-3-nitrobenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-methoxy-3-nitrobenzenesulfinate is an organosulfur compound with the molecular formula C₇H₆NNaO₅S. It is a sodium salt derivative of 4-methoxy-3-nitrobenzenesulfinic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-methoxy-3-nitrobenzenesulfinate typically involves the sulfonation of 4-methoxy-3-nitrobenzene. This process can be achieved through the reaction of 4-methoxy-3-nitrobenzene with sulfur dioxide and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-methoxy-3-nitrobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas in the presence of a catalyst.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Amines: Formed through reduction.
Substituted Benzene Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Sodium 4-methoxy-3-nitrobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-methoxy-3-nitrobenzenesulfinate involves its ability to undergo various chemical transformations. The sulfonate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-nitrobenzenesulfonate
- Sodium 4-methoxybenzenesulfonate
- Sodium 3-methoxy-4-nitrobenzenesulfinate
Uniqueness
Sodium 4-methoxy-3-nitrobenzenesulfinate is unique due to the presence of both methoxy and nitro groups on the benzene ring, which imparts distinct chemical reactivity. This combination allows for a diverse range of chemical reactions and applications compared to other similar compounds .
Properties
Molecular Formula |
C7H6NNaO5S |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
sodium;4-methoxy-3-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H7NO5S.Na/c1-13-7-3-2-5(14(11)12)4-6(7)8(9)10;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
BTQRZOIADSJNAL-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)


![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)

![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)







